2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride
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Overview
Description
2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride is a chemical compound with the molecular formula C10H16N2S.2HCl. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to introduce the cyclohexyl and methyl groups at the appropriate positions on the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups onto the thiazole ring .
Scientific Research Applications
2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of these targets. The cyclohexyl and methyl groups may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine: This compound lacks the dihydrochloride component but shares the same core structure.
2,4-Disubstituted thiazoles: These compounds have various substituents at the 2 and 4 positions of the thiazole ring and exhibit diverse biological activities.
Uniqueness
2-Cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride component, which can influence its solubility, stability, and biological activity .
Properties
IUPAC Name |
2-cyclohexyl-4-methyl-1,3-thiazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.2ClH/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8;;/h8H,2-6,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZYZYOBWHSGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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